molecular formula C6H9NO3 B11714533 (R)-4-Propyloxazolidine-2,5-dione

(R)-4-Propyloxazolidine-2,5-dione

Cat. No.: B11714533
M. Wt: 143.14 g/mol
InChI Key: LLQDIFNIOZIFCA-SCSAIBSYSA-N
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Description

®-4-Propyloxazolidine-2,5-dione is a chiral compound belonging to the class of oxazolidinediones. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. The ®-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can significantly influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Propyloxazolidine-2,5-dione typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of ®-proline with an appropriate aldehyde under acidic conditions, leading to the formation of the oxazolidine ring. The reaction conditions often include the use of solvents like toluene or dichloromethane and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of ®-4-Propyloxazolidine-2,5-dione may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: ®-4-Propyloxazolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can lead to the formation of amino alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Oxazolidinones.

    Reduction: Amino alcohols.

    Substitution: Various substituted oxazolidinediones.

Scientific Research Applications

®-4-Propyloxazolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anticonvulsant properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-4-Propyloxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    (S)-4-Propyloxazolidine-2,5-dione: The enantiomer of the ®-form, with different biological activity.

    4-Methyloxazolidine-2,5-dione: A structurally similar compound with a methyl group instead of a propyl group.

    4-Phenyloxazolidine-2,5-dione: Contains a phenyl group, leading to different chemical and biological properties.

Uniqueness: ®-4-Propyloxazolidine-2,5-dione is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets compared to its enantiomer or other similar compounds. This uniqueness makes it valuable in research and potential therapeutic applications.

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

(4R)-4-propyl-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C6H9NO3/c1-2-3-4-5(8)10-6(9)7-4/h4H,2-3H2,1H3,(H,7,9)/t4-/m1/s1

InChI Key

LLQDIFNIOZIFCA-SCSAIBSYSA-N

Isomeric SMILES

CCC[C@@H]1C(=O)OC(=O)N1

Canonical SMILES

CCCC1C(=O)OC(=O)N1

Origin of Product

United States

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